molecular formula C4H7BrN2 B2834891 3-(2-bromoethyl)-3-methyl-3H-diazirine CAS No. 29205-50-3

3-(2-bromoethyl)-3-methyl-3H-diazirine

Cat. No.: B2834891
CAS No.: 29205-50-3
M. Wt: 163.018
InChI Key: WFYMPPCLRKCDPF-UHFFFAOYSA-N
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Description

“3-(2-bromoethyl)-3-methyl-3H-diazirine” is a diazirine compound. Diazirines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. They are known for their use in photoaffinity labeling, a technique used in molecular biology to study protein-protein interactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-membered diazirine ring with a bromoethyl and a methyl group attached .


Chemical Reactions Analysis

Diazirines are often used in photoaffinity labeling because they can form reactive carbene species upon irradiation with UV light . This property could be utilized in various chemical reactions.

Scientific Research Applications

Nitrenic Reactivity and Its Implications

3-(2-bromoethyl)-3-methyl-3H-diazirine shows nitrenic reactivity, which has been observed in similar diazirines. For instance, butyl 3-bromo-3H-diazirine-3-carboxylate exhibits nitrenic reactivity with phenylmagnesium bromide, leading to the formation of various N,N′-disubstituted amidines due to the intermediacy of diazirines with a singlet imidoylnitrene character. This reactivity has implications for creating complex nitrogen-containing compounds in organic synthesis (Kolářová et al., 2013).

Photoaffinity Reagents in Analytical Biochemistry

Diazirines, including those structurally similar to this compound, have been used to develop photoaffinity reagents. These compounds are crucial in studying protein interactions and biological mechanisms. For instance, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine has been prepared for incorporation into peptide photoaffinity reagents, demonstrating the versatility of diazirines in biochemical research (Shih & Bayley, 1985).

Surface Modification of Graphitic and Carbon Nanotube Surfaces

3-Aryl-3-(trifluoromethyl)diazirines, similar to this compound, have been used as photoactivated carbene precursors for covalent surface modification of graphitic carbon and carbon nanotubes. This application demonstrates the role of diazirines in material science, particularly in modifying the properties of nanomaterials (Lawrence et al., 2011).

Photolysis and Carbene Formation

The photolysis of diazirines leads to the formation of carbenes, a reaction that has been extensively studied. This property is significant in understanding the fundamental reactions in organic chemistry and has implications for synthetic applications. For example, the study of photolysis of alkylhalodiazirines contributes to understanding the mechanisms of carbene formation and its potential uses (Wierlacher et al., 1993).

Biochemical Applications in Protein Labeling

Diazirines, including this compound, are used in photoaffinity labeling for understanding protein interactions. They enable the investigation of biological mechanisms through covalent bonding to the target and subsequent detection. This is crucial for studies in molecular biology and pharmacology (Craig et al., 2002).

Immobilization of Biotinylated Fusion Proteins

This compound analogs have been used for immobilizing biotinylated fusion proteins on surfaces. This application is important in biomedical research, particularly in studying nerve growth and regeneration. It demonstrates the potential of diazirines in creating biofunctional surfaces (McCormick et al., 2013).

Safety and Hazards

While specific safety data for “3-(2-bromoethyl)-3-methyl-3H-diazirine” is not available, general safety measures should be taken while handling diazirines. They should be stored in a cool, dry place and protected from light. Diazirines can be harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The future research directions for “3-(2-bromoethyl)-3-methyl-3H-diazirine” could involve exploring its potential uses in photoaffinity labeling and other applications in molecular biology .

Properties

IUPAC Name

3-(2-bromoethyl)-3-methyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMPPCLRKCDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-50-3
Record name 3-(2-bromoethyl)-3-methyl-3H-diazirine
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